3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid
Overview
Description
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is a versatile chemical compound used in various scientific research fields. It is known for its role as a phosphate transport inhibitor, specifically inhibiting the intestinal apical membrane sodium/phosphate co-transport . This compound has applications ranging from drug development to material synthesis, making it invaluable for studying complex systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid typically involves the reaction of 3-carboxybenzoic acid with 2-(2-hydroxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amides, depending on the nucleophile used.
Scientific Research Applications
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in inhibiting phosphate transport, which can be crucial in studying metabolic pathways.
Medicine: Potential use in drug development, particularly in designing inhibitors for specific biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid involves its ability to inhibit phosphate transport across the intestinal apical membrane. This inhibition is achieved by blocking the sodium/phosphate co-transporters, thereby reducing phosphate absorption. The compound’s molecular targets include the sodium-dependent phosphate transporters, which are essential for maintaining phosphate homeostasis in the body .
Comparison with Similar Compounds
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is unique due to its specific inhibitory action on phosphate transporters, which is not commonly observed in other similar compounds. Its dual functional groups (hydroxyl and carboxyl) also provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethylcarbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-5-7-18-6-4-13-11(15)9-2-1-3-10(8-9)12(16)17/h1-3,8,14H,4-7H2,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOYEUAVGUWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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